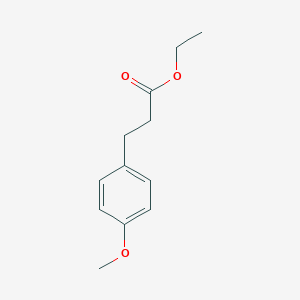

Ethyl 3-(4-methoxyphenyl)propanoate

Übersicht

Beschreibung

Ethyl-p-methoxyhydrocinnamate is a phenolic compound that can be isolated from the edible rhizomes of Erythrina variegate . It is known for its various biological activities, including anti-inflammatory and anti-metastasis properties . The compound has a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Ethyl-p-Methoxyhydrozimtsäureester kann durch Veresterungsreaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von p-Methoxyzimtsäure mit Ethanol in Gegenwart eines sauren Katalysators wie Schwefelsäure. Die Reaktion wird typischerweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Verbindung aus den Rhizomen von Kaempferia galanga unter Verwendung verschiedener Extraktionstechniken isoliert werden. Die Soxhlet-Extraktion mit n-Hexan als Lösungsmittel hat sich als die effizienteste Extraktionsmethode erwiesen . Darüber hinaus wurden molekulargeprägte Polymertechniken entwickelt, um die Isolierungsausbeute und Reinheit der Verbindung zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ethyl-p-Methoxyhydrozimtsäureester unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um die entsprechenden Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene oder Nukleophile können für Substitutionsreaktionen verwendet werden

Hauptprodukte:

Oxidation: p-Methoxyzimtsäure.

Reduktion: p-Methoxyhydrozimtalkohol.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien

Wissenschaftliche Forschungsanwendungen

Ethyl-p-Methoxyhydrozimtsäureester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Wird auf seine entzündungshemmenden und anti-metastatischen Eigenschaften untersucht

Medizin: Wird auf seinen potenziellen Einsatz bei der Behandlung von Krankheiten wie Melanom und Dengue untersucht

Industrie: Aufgrund seines angenehmen Aromas wird es bei der Herstellung von Duft- und Aromastoffen verwendet.

5. Wirkmechanismus

Ethyl-p-Methoxyhydrozimtsäureester übt seine Wirkungen über mehrere molekulare Ziele und Pfade aus:

Entzündungshemmende Wirkung: Die Verbindung hemmt die Aktivierung des NF-κB-Signalwegs und reduziert die Produktion von proinflammatorischen Zytokinen wie IL-6 und TNF-α.

Anti-Metastasen-Wirkung: Es hemmt den PI3K/Akt/NF-κB-Signalweg, reduziert die Phosphorylierung von Akt und hemmt damit die NF-κB-abhängige Transkription.

Antivirale Wirkung: Die Verbindung reduziert die Replikation des Dengue-Virus, indem sie die Replikationsphase des Viruslebenszyklus angreift.

Wirkmechanismus

Ethyl-p-methoxyhydrocinnamate exerts its effects through several molecular targets and pathways:

Anti-inflammatory Action: The compound inhibits the activation of the NF-κB pathway, reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Anti-metastasis Action: It inhibits the PI3K/Akt/NF-κB pathway, reducing the phosphorylation of Akt and thereby inhibiting NF-κB-dependent transcription.

Antiviral Action: The compound reduces dengue virus replication by targeting the replication phase of the virus life cycle.

Vergleich Mit ähnlichen Verbindungen

Ethyl-p-Methoxyhydrozimtsäureester kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Ethyl-p-Methoxyzimtsäureester: Ähnlich in der Struktur, aber unterscheidet sich in der Position der Methoxygruppe.

p-Methoxyzimtsäure: Das Carbonsäureanalog von Ethyl-p-Methoxyhydrozimtsäureester.

p-Methoxyhydrozimtalkohol: Die reduzierte Form von Ethyl-p-Methoxyhydrozimtsäureester

Einzigartigkeit: Ethyl-p-Methoxyhydrozimtsäureester ist einzigartig durch seine doppelte Wirkung gegen Entzündungen und Virusinfektionen, was ihn zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .

Biologische Aktivität

Ethyl 3-(4-methoxyphenyl)propanoate, a compound with the molecular formula and a molecular weight of approximately 208.25 g/mol, has garnered interest in various fields of biological research due to its diverse pharmacological properties. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and recent findings.

Chemical Structure and Properties

The compound features an ethyl ester functional group and a para-methoxyphenyl moiety, contributing to its lipophilicity and biological interactions. The presence of methoxy groups is known to enhance the compound's solubility and permeability across biological membranes, which is crucial for its pharmacological efficacy.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Similar compounds in this class have shown effectiveness against various bacterial strains. For instance, sulfonamide derivatives are known for their ability to inhibit bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The DPPH radical scavenging method has been employed to evaluate the antioxidant capacity of related derivatives, demonstrating that such compounds can effectively neutralize free radicals, thereby potentially reducing oxidative stress-related damage in cells .

Anticancer Activity

Recent studies have investigated the anticancer potential of derivatives related to this compound. For example, compounds tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines showed promising cytotoxic effects, with higher potency observed against U-87 cells . This suggests that the compound may influence cancer cell viability through mechanisms that warrant further exploration.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in pathogens.

- Modulation of Signaling Pathways : Compounds with methoxy groups may interact with signaling pathways related to inflammation and cancer progression, such as the STAT3 pathway .

- Radical Scavenging : The antioxidant activity is likely due to the ability of the methoxy groups to donate electrons and stabilize free radicals .

Table: Summary of Biological Activities

| Activity Type | Related Compound | Methodology | Key Findings |

|---|---|---|---|

| Antimicrobial | Sulfanilamide | Enzyme inhibition assays | Effective against various bacterial strains |

| Antioxidant | Ascorbic Acid | DPPH radical scavenging | Higher antioxidant capacity compared to controls |

| Anticancer | MMPP | MTT assay | Cytotoxic effects on U-87 cells |

Notable Research Findings

- Anticancer Studies : In vitro studies demonstrated that derivatives of this compound exhibited selective cytotoxicity towards glioblastoma cells compared to normal cells, indicating potential for targeted cancer therapies .

- Inflammation Models : The compound has been evaluated in models of inflammation, showing significant reductions in inflammatory markers, suggesting its utility in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

ethyl 3-(4-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-5,7-8H,3,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSDTKZBFYSNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325042 | |

| Record name | Ethyl 3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22767-72-2 | |

| Record name | 22767-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.